![molecular formula C19H13ClN2O5S B4584345 4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B4584345.png)
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Overview
Description
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a benzoic acid moiety, a furan ring, and a diazinane ring
Mechanism of Action
Target of Action
The primary targets of this compound are the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .
Biochemical Pathways
The affected pathways primarily involve the regulation of the cell cycle and apoptosis. The inhibition of MDM2-p53 and MDMX-p53 interactions can lead to the activation of p53, a protein that plays a key role in these pathways . This can result in the arrest of the cell cycle and the initiation of apoptosis, thereby preventing the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the arrest of the cell cycle and the initiation of apoptosis . These effects can prevent the proliferation of cancer cells, potentially leading to the shrinkage of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, including the formation of the furan ring, the diazinane ring, and the final coupling with the benzoic acid derivative. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro and furan moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Another chlorinated aromatic compound with antimicrobial properties.
Indole derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
4-CHLORO-3-(5-{[(5Z)-4,6-DIOXO-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.
Properties
IUPAC Name |
4-chloro-3-[5-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c1-2-7-22-17(24)13(16(23)21-19(22)28)9-11-4-6-15(27-11)12-8-10(18(25)26)3-5-14(12)20/h2-6,8-9H,1,7H2,(H,25,26)(H,21,23,28)/b13-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUBHUSCRDVGU-LCYFTJDESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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